

# A Comprehensive Technical Guide to 2-Chloro-4-methylpentanoic Acid

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## Compound of Interest

Compound Name: 2-Chloro-4-methylpentanoic acid

Cat. No.: B1214262

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This technical guide provides a detailed overview of the physicochemical properties, synthesis, and analytical characterization of **2-Chloro-4-methylpentanoic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimental data for some properties of this compound are limited in publicly available literature, this guide consolidates available computed data and established experimental protocols to serve as a valuable resource.

## Chemical Identity and Physicochemical Properties

**2-Chloro-4-methylpentanoic acid**, also known as 2-chloroisocaproic acid, is a halogenated carboxylic acid. Its chemical structure consists of a pentanoic acid backbone with a chlorine atom at the  $\alpha$ -position (carbon 2) and a methyl group at the 4-position.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-Chloro-4-methylpentanoic acid
CAS Number	29671-29-2 (for the racemic mixture)[1]
28659-81-6 (for the (S)-enantiomer)[2]	
80919-74-0 (for the (R)-enantiomer)[3]	
Molecular Formula	C <sub>6</sub> H <sub>11</sub> ClO <sub>2</sub> [1]
Molecular Weight	150.60 g/mol [1][3]
SMILES	CC(C)CC(C(=O)O)Cl[1]
InChI	InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)[4]
InChIKey	CBQBIPRPIHIKPW-UHFFFAOYSA-N[4]

Table 2: Computed Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of **2-Chloro-4-methylpentanoic acid**. It is important to note that these values are theoretical and await experimental verification.

Property	Value	Source
XLogP3	2.1	[3][4]
Topological Polar Surface Area (TPSA)	37.3 Å <sup>2</sup>	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	3	[1]
Exact Mass	150.0447573 Da	[3]
Monoisotopic Mass	150.0447573 Da	[3]

Note: Experimental data for properties such as melting point, boiling point, and pKa are not readily available in the public domain.

## Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation of **2-Chloro-4-methylpentanoic acid**.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum of (S)-2-chloro-4-methyl-n-valeric acid in CDCl<sub>3</sub> shows the following characteristic shifts:

- 10.8 ppm (s, 1H): Carboxylic acid proton (-COOH).
- 4.35 ppm (t, 1H): Methine proton at the chiral center (-CHCl-).
- 1.88 ppm (m, 2H): Methylene protons (-CH<sub>2</sub>-).
- 0.96 ppm (d, 6H): Two methyl groups of the isobutyl moiety (-CH(CH<sub>3</sub>)<sub>2</sub>).

Mass Spectrometry: The mass spectrum of (S)-2-chloro-4-methylvaleric acid shows a molecular ion peak corresponding to its molecular weight.

## Experimental Protocols

Detailed experimental protocols for the synthesis and determination of physicochemical properties of **2-Chloro-4-methylpentanoic acid** are not widely published. However, established methodologies for similar compounds can be adapted.

### Synthesis of 2-Chloro-4-methylpentanoic Acid

A potential synthetic route to **2-Chloro-4-methylpentanoic acid** is via the  $\alpha$ -chlorination of 4-methylpentanoic acid.

Reaction Scheme:

4-methylpentanoic acid can be reacted with a chlorinating agent such as thionyl chloride ( $\text{SOCl}_2$ ) in the presence of a suitable catalyst, followed by hydrolysis.

General Procedure:

- **Activation of Carboxylic Acid:** 4-methylpentanoic acid is reacted with thionyl chloride to form the corresponding acyl chloride. This reaction is typically performed in an inert solvent.
- **$\alpha$ -Chlorination:** The acyl chloride is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), under appropriate conditions (e.g., with a radical initiator or under UV irradiation) to introduce a chlorine atom at the  $\alpha$ -position.
- **Hydrolysis:** The resulting 2-chloro-4-methylpentanoyl chloride is carefully hydrolyzed with water to yield **2-Chloro-4-methylpentanoic acid**.
- **Purification:** The final product can be purified by techniques such as distillation under reduced pressure or chromatography.

### Determination of Physicochemical Properties

Workflow for Characterization of **2-Chloro-4-methylpentanoic Acid**



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Caption: General workflow for the synthesis and characterization of **2-Chloro-4-methylpentanoic acid**.

Determination of Melting Point:

- A small, dry sample of the purified compound is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Determination of Boiling Point:

- A small amount of the liquid sample is placed in a distillation flask.
- The flask is heated, and the temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For accuracy, this is often performed under reduced pressure.

Determination of pKa (Potentiometric Titration):

- A known concentration of **2-Chloro-4-methylpentanoic acid** is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).
- A standardized solution of a strong base (e.g., NaOH) is added in small increments using a burette.
- The pH of the solution is measured after each addition of the base using a calibrated pH meter.

- A titration curve (pH vs. volume of base added) is plotted.
- The pKa is determined as the pH at the half-equivalence point.

Determination of n-Octanol/Water Partition Coefficient (LogP) - Shake Flask Method:

- A known amount of **2-Chloro-4-methylpentanoic acid** is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
- The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then allowed to separate.
- The concentration of the acid in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- LogP is the base-10 logarithm of P.

## Biological Activity

Information regarding the specific biological activities or signaling pathways of **2-Chloro-4-methylpentanoic acid** is limited in the current scientific literature. Further research is required to elucidate its pharmacological and toxicological profile.

## Conclusion

This technical guide provides a summary of the known and predicted physicochemical properties of **2-Chloro-4-methylpentanoic acid**, along with generalized experimental protocols for its synthesis and characterization. The lack of extensive experimental data highlights the need for further empirical studies to validate the computed properties and to explore the potential applications of this compound in various scientific and industrial domains. The provided methodologies and characterization workflows offer a foundational framework for researchers initiating studies on this molecule.

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## References

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